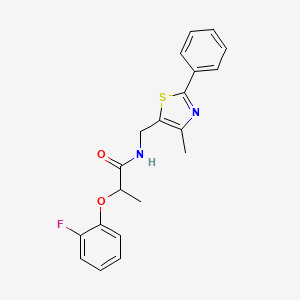![molecular formula C16H18N6O2 B2697358 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 1060183-82-5](/img/structure/B2697358.png)
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiasthma Applications
The study by Medwid et al. (1990) explores the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, highlighting their activity as mediator release inhibitors in the human basophil histamine release assay, indicating potential applications in antiasthma therapy. The compounds showing the best activity were selected for further pharmacological and toxicological study, demonstrating the relevance of triazolopyrimidines in developing treatments for asthma and related respiratory conditions (Medwid et al., 1990).
Insecticidal Properties
Fadda et al. (2017) synthesized various heterocycles, including triazolopyrimidines, assessing their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This work underscores the potential of triazolopyrimidine derivatives in the development of new insecticides, providing a chemical foundation for addressing agricultural pests (Fadda et al., 2017).
Antimicrobial Activities
Several studies have focused on the synthesis of triazolopyrimidine derivatives and their evaluation as antimicrobial agents. For instance, Mabkhot et al. (2016) synthesized thiophene-based heterocycles, including triazolopyrimidines, and evaluated their antibacterial and antifungal activities. Certain compounds exhibited pronounced activity against microbial strains, suggesting the utility of these derivatives in developing new antimicrobial agents (Mabkhot et al., 2016).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . The compound’s action leads to a significant alteration in cell cycle progression . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, can influence the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The result of the action of this compound is a significant inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against certain cell lines . It also induces apoptosis within cells , which can contribute to its potential use as a cancer treatment.
Propriétés
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-2-22-15-14(19-20-22)16(24)21(11-18-15)10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEUJAHNIGVDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)
![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)
![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)
![1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2697289.png)
![N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2697290.png)
![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2697291.png)
